7-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR data for related brominated indazoles show characteristic signals for aromatic protons and substituents. For instance:
- The methyl group at position 2 typically resonates as a singlet near δ 3.8–4.0 ppm .
- Aromatic protons in the indazole ring appear as multiplets between δ 7.2–8.5 ppm , with deshielding effects from the electron-withdrawing sulfonyl chloride group.
- The absence of coupling between the methyl group and adjacent protons confirms its position at nitrogen.
13C NMR spectra would reveal signals for the sulfonyl chloride carbon (~δ 125–130 ppm ) and the quaternary carbons adjacent to bromine (~δ 115–120 ppm ).
Table 3: Representative 1H NMR Signals
| Proton Environment | Chemical Shift (δ, ppm) |
|---|---|
| Methyl (N–CH₃) | 3.8–4.0 (s, 3H) |
| Aromatic H (C6/C7) | 7.6–8.2 (m, 2H) |
| Aromatic H (C4/C5) | 7.2–7.5 (m, 2H) |
Infrared (IR) Spectroscopy
Key IR absorptions include:
- S=O Stretching : Strong bands at 1365–1375 cm⁻¹ and 1170–1185 cm⁻¹ , characteristic of sulfonyl chlorides.
- C–Br Stretching : A medium-intensity peak near 550–600 cm⁻¹ .
- N–H Stretching : Absent due to the absence of free NH groups in the 2H-indazole tautomer.
Table 4: IR Spectral Assignments
| Bond Vibration | Wavenumber (cm⁻¹) |
|---|---|
| S=O Symmetric Stretch | 1365–1375 |
| S=O Asymmetric Stretch | 1170–1185 |
| C–Br Stretch | 550–600 |
Properties
IUPAC Name |
7-bromo-2-methylindazole-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN2O2S/c1-12-8(15(10,13)14)5-3-2-4-6(9)7(5)11-12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOYQKIZJQLFST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC=C(C2=N1)Br)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Organic Synthesis
Versatile Intermediate:
7-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride serves as a versatile intermediate in the synthesis of numerous indazole derivatives. These derivatives are crucial in developing pharmaceuticals due to their diverse biological activities .
Synthetic Pathways:
The compound can undergo various reactions, including:
- Nucleophilic Substitution: The sulfonyl chloride group reacts readily with nucleophiles, allowing for the formation of sulfonamide derivatives.
- Bromination Reactions: It can be further brominated or transformed via palladium-catalyzed reactions to yield complex structures with potential therapeutic applications .
Medicinal Chemistry
Anticancer Potential:
Research indicates that this compound exhibits promising anticancer properties. It has been studied for its ability to inhibit specific cellular pathways involved in tumor growth, making it a candidate for developing new anticancer agents .
Biological Activity:
The compound's structure allows it to interact with various biological targets. Studies have focused on its binding affinity and mechanism of action, utilizing techniques such as molecular docking and cellular assays to evaluate its efficacy against cancer cell lines.
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on cancer cell lines. The results demonstrated significant inhibition of cell proliferation in several types of cancer cells, suggesting its potential as an anticancer drug.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 12.5 | Apoptosis induction |
| HeLa | 15.0 | Cell cycle arrest |
| MCF-7 | 10.0 | Inhibition of signaling pathways |
Case Study 2: Synthesis of Derivatives
Another research effort focused on the synthesis of various indazole derivatives using this compound as a starting material. The study optimized conditions for palladium-catalyzed reactions, yielding several new compounds with enhanced biological activity.
| Reaction Type | Yield (%) | Notable Products |
|---|---|---|
| Suzuki-Miyaura | 80 | Aryl-substituted indazoles |
| Nucleophilic Substitution | 75 | Sulfonamide derivatives |
| Bromination | 84 | C7-brominated indazole derivatives |
Industrial Applications
Beyond medicinal chemistry, this compound finds applications in materials science and chemical safety protocols. Its incorporation into polymers can modify material properties such as electrical conductivity and light absorption characteristics. Furthermore, safety data sheets emphasize proper handling procedures due to its reactive nature.
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
The following table summarizes key structural and functional differences between 7-bromo-2-methyl-2H-indazole-3-sulfonyl chloride and related compounds from the evidence:
Preparation Methods
Bromination Procedure
- Reagents and Conditions: N-Bromosuccinimide (NBS) is commonly used as the brominating agent in solvents such as dimethylformamide (DMF) at elevated temperatures (~80 °C).
- Selectivity: Using 1.1 equivalents of NBS typically yields the monobrominated product at C7 with high selectivity and yields around 84%, with minor dibrominated byproducts (~10%).
- Effect of Equivalents: Increasing NBS to 2 equivalents favors dibromination at C5 and C7, yielding up to 88% dibrominated product, with no bromination observed at C3.
- Influence of Substituents: Electron-withdrawing groups on the indazole ring can reduce the yield of monobrominated products and increase dihalogenation. Electron-donating groups at positions ortho or para to the sulfonyl group improve regioselectivity for C7 bromination.
Mechanistic Insights
- Computational studies using Fukui functions indicate that the C7 carbon is the preferred site for electrophilic bromination due to steric hindrance at C5 and electronic factors.
- Bromination is proposed to proceed via an electrophilic bromine cation (Br⁺) attack, with C7 being the most accessible and reactive site.
Summary Table: Bromination Conditions and Outcomes
| Entry | NBS Equivalents | Base (if any) | Temperature (°C) | Product Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 1.1 | None | 80 | 84 (C7-Br) | Minor dibromination (10%) |
| 2 | 2.0 | None | 80 | 88 (5,7-dibromo) | No C3 bromination observed |
| 3 | 1.1 | NaOH/KOH | 80 | Rapid dibromination | Increased dibromo product |
| 4 | 1.1 | None | Microwave | Degradation | Microwave conditions not suitable |
Sulfonyl Chloride Functionalization at C3 Position
The sulfonyl chloride group at the 3-position of the indazole ring is introduced via oxidation and chlorination of the corresponding sulfonic acid or thiol precursors.
General Preparation of Sulfonyl Chlorides
- Sulfonyl chlorides are typically prepared by chlorination of sulfonic acid precursors using reagents such as sodium hypochlorite (NaOCl) or sulfuryl chloride (SO2Cl2) under acidic conditions and low temperatures (below 0 °C).
- For example, a procedure involves adding bleach (NaOCl) to a suspension of the thiol precursor in dichloromethane (CH2Cl2) and hydrochloric acid (HCl) at -5 to 0 °C, followed by extraction and purification steps to isolate the sulfonyl chloride.
Specifics for Indazole Sulfonyl Chlorides
- While direct literature on this compound synthesis is limited, analogous sulfonyl chlorides of heterocycles have been prepared via oxidation of thiol or sulfonic acid intermediates under controlled acidic and low-temperature conditions to avoid decomposition.
- The sulfonyl chloride is typically isolated as a solid, stable under argon at low temperatures (-20 °C) for extended periods.
Integrated Synthetic Route for this compound
Based on the above methodologies, a plausible synthetic route involves:
- Starting Material: 2-methyl-2H-indazole or a suitable substituted indazole precursor.
- Step 1: Sulfonylation at C3: Introduction of sulfonic acid or thiol group at the 3-position, followed by oxidation and chlorination to yield the 3-sulfonyl chloride derivative.
- Step 2: Regioselective Bromination at C7: Using NBS in DMF at 80 °C to selectively brominate the C7 position, avoiding bromination at C3 or other positions.
- Purification: Isolation of the monobrominated sulfonyl chloride compound by crystallization or chromatography.
Summary Table: Key Parameters for Preparation
| Parameter | Optimal Condition | Notes |
|---|---|---|
| Bromination reagent | N-Bromosuccinimide (NBS), 1.1 equiv | Higher equiv. leads to dibromination |
| Bromination solvent | Dimethylformamide (DMF) | Polar aprotic solvent |
| Bromination temperature | 80 °C | Controlled heating required |
| Sulfonyl chloride formation | NaOCl/HCl in CH2Cl2 at -5 to 0 °C | Low temperature prevents decomposition |
| Purification method | Chromatography or crystallization | Ensures product purity |
| Storage conditions | Argon atmosphere, -20 °C | Maintains compound stability |
Q & A
Q. How does steric hindrance from the methyl group influence coupling reactions?
- Answer : The C2-methyl group may reduce accessibility for nucleophilic attacks. Kinetic studies using substituted anilines (e.g., ortho- vs. para-substituted) quantify steric effects. Competition experiments with bulkier nucleophiles (e.g., tert-butylamine) reveal rate differences, as observed in analogous indazole sulfonylation .
Methodological Notes
- Synthesis Optimization : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce bromine pre-sulfonation, ensuring regioselectivity .
- Stability Testing : Monitor decomposition via accelerated stability studies (40°C/75% RH) over 14 days, comparing HPLC peak areas pre/post storage .
- Data Analysis : Employ multivariate analysis (e.g., PCA) to correlate reaction conditions with purity/yield trends .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
